3-Bromo-2-phenyl-chroman-4-one
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Overview
Description
3-Bromo-2-phenyl-chroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry . The structure of this compound consists of a benzene ring fused to a dihydropyranone ring, with a bromine atom at the third position and a phenyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-phenyl-chroman-4-one can be synthesized through various methods. One common approach is the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is stirred and heated in a water bath at 75-80°C for 1-1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid with trifluoromethanesulfonic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Pechmann condensation method is often preferred due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-phenyl-chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The bromine atom at the third position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted chromanones depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-phenyl-chroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Bromo-2-phenyl-chroman-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Chroman-4-one: Lacks the bromine and phenyl groups but shares the core structure.
2-Phenyl-chroman-4-one: Similar structure but without the bromine atom.
3-Bromo-chroman-4-one: Similar structure but without the phenyl group.
Uniqueness: 3-Bromo-2-phenyl-chroman-4-one is unique due to the presence of both the bromine atom and the phenyl group, which contribute to its distinct chemical and biological properties. These substituents enhance its reactivity and potential biological activities compared to other chromanone derivatives .
Properties
CAS No. |
75630-64-7 |
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Molecular Formula |
C15H11BrO2 |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
3-bromo-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11BrO2/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9,13,15H |
InChI Key |
XNMVXNQPSLBIQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)Br |
Origin of Product |
United States |
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